molecular formula C9H7BrMg B12517805 magnesium;1,2-dihydroinden-2-ide;bromide CAS No. 664327-47-3

magnesium;1,2-dihydroinden-2-ide;bromide

Cat. No.: B12517805
CAS No.: 664327-47-3
M. Wt: 219.36 g/mol
InChI Key: GKFXJGRVEPSXQP-UHFFFAOYSA-M
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Description

Magnesium;1,2-dihydroinden-2-ide;bromide is a chemical compound with the molecular formula C₉H₇BrMg. It is a magnesium-organic compound that features a bromide ion and a 1,2-dihydroinden-2-ide ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1,2-dihydroinden-2-ide;bromide can be synthesized through the reaction of 1,2-dihydroindene with magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The process involves:

  • Dissolving 1,2-dihydroindene in an anhydrous solvent such as tetrahydrofuran (THF).
  • Adding magnesium bromide to the solution.
  • Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1,2-dihydroinden-2-ide;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles such as carbonyl compounds.

    Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere.

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used. The reaction conditions may involve heating and the presence of a catalyst.

Major Products Formed

    Nucleophilic Addition: The major products are alcohols formed by the addition of the this compound to carbonyl compounds.

    Substitution Reactions: The products depend on the nature of the substituent introduced but generally include new organomagnesium compounds.

Scientific Research Applications

Magnesium;1,2-dihydroinden-2-ide;bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be employed in the synthesis of biologically active molecules.

    Medicine: Research into its potential use in drug synthesis and development is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of magnesium;1,2-dihydroinden-2-ide;bromide involves its role as a nucleophile. The magnesium atom coordinates with the bromide ion, enhancing the nucleophilicity of the 1,2-dihydroinden-2-ide ligand. This allows it to effectively participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Magnesium bromide (MgBr₂): A simple magnesium salt used in various chemical reactions.

    1,2-Dihydroindene: The parent hydrocarbon of the 1,2-dihydroinden-2-ide ligand.

    Grignard Reagents (RMgX): Organomagnesium compounds widely used in organic synthesis.

Uniqueness

Magnesium;1,2-dihydroinden-2-ide;bromide is unique due to the presence of the 1,2-dihydroinden-2-ide ligand, which imparts specific reactivity and properties not found in simpler magnesium compounds or other Grignard reagents. Its ability to participate in both nucleophilic addition and substitution reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

664327-47-3

Molecular Formula

C9H7BrMg

Molecular Weight

219.36 g/mol

IUPAC Name

magnesium;1,2-dihydroinden-2-ide;bromide

InChI

InChI=1S/C9H7.BrH.Mg/c1-2-5-9-7-3-6-8(9)4-1;;/h1-2,4-6H,7H2;1H;/q-1;;+2/p-1

InChI Key

GKFXJGRVEPSXQP-UHFFFAOYSA-M

Canonical SMILES

C1[C-]=CC2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

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